Methyl 4-amino-3-isopropoxybenzoate
Overview
Description
“Methyl 4-amino-3-isopropoxybenzoate” is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of benzoic acid, with an isopropoxy group and an amino group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a methyl ester group, an isopropoxy group, and an amino group attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 209.24 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources .Scientific Research Applications
1. Diuretic and Antidiuretic Effects
Research on 1,2,4-Triazole derivatives, which include compounds related to Methyl 4-amino-3-isopropoxybenzoate, has shown that these compounds exhibit both diuretic and antidiuretic effects. The introduction of various substituents into their structure can influence these effects, demonstrating a potential application in modulating renal functions (Kravchenko, 2018).
2. Cosmetic, Drug, and Food Preservative Applications
Methyl 4-hydroxybenzoate, a compound structurally similar to this compound, is used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Its crystal structure and molecular interactions have been analyzed, highlighting its utility in various industries (Sharfalddin et al., 2020).
3. Antioxidant Activity
Compounds derived from 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion, a related compound, have been synthesized and analyzed for their potential in vitro antioxidant activities. These activities suggest applications in areas where oxidative stress is a concern (Yüksek et al., 2015).
4. Applications in Organic Chemistry Education
The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, closely related to this compound, has been used as an educational tool in introductory organic chemistry courses. This highlights its utility in demonstrating fundamental chemical reactions and concepts (Kam et al., 2020).
5. Fluorescent Sensor Applications
A fluorogenic chemosensor, based on a structure similar to this compound, has been developed for detecting Al3+ ions. This application is significant for environmental monitoring and biological imaging (Ye et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-amino-3-propan-2-yloxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZZMSROAYWPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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